molecular formula C7H5KN2O3 B6221871 potassium 5-acetylpyrimidine-4-carboxylate CAS No. 2088283-10-5

potassium 5-acetylpyrimidine-4-carboxylate

Cat. No.: B6221871
CAS No.: 2088283-10-5
M. Wt: 204.22 g/mol
InChI Key: OIJCXWMVWJBPMQ-UHFFFAOYSA-M
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Description

Potassium 5-acetylpyrimidine-4-carboxylate is an organic compound with the molecular formula C7H5KN2O3 and a molecular weight of 204.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-acetylpyrimidine-4-carboxylate typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often include the use of ammonium acetate (NH4OAc) to facilitate the cyclization process . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-acetylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the acetyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Potassium 5-acetylpyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which potassium 5-acetylpyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate various biochemical pathways, potentially through its interaction with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-4-aminopyrimidines: These compounds are structurally similar and serve as precursors in the synthesis of potassium 5-acetylpyrimidine-4-carboxylate.

    Pyrimidopyrimidines: These compounds share a similar pyrimidine core and exhibit various biological activities.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potassium salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2088283-10-5

Molecular Formula

C7H5KN2O3

Molecular Weight

204.22 g/mol

IUPAC Name

potassium;5-acetylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H6N2O3.K/c1-4(10)5-2-8-3-9-6(5)7(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1

InChI Key

OIJCXWMVWJBPMQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CN=CN=C1C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

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